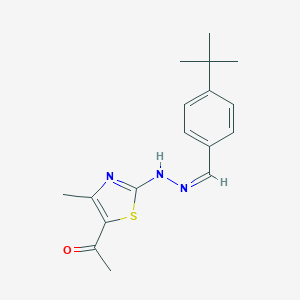![molecular formula C16H14N4O2 B254629 N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide, also known as AI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and environmental science. AI-1 is a small molecule that belongs to the class of heterocyclic compounds and has a molecular formula of C19H15N3O2.
Mecanismo De Acción
The mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is not fully understood, but it is believed to work by inhibiting various cellular processes that are necessary for the survival and proliferation of cells. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and division.
Biochemical and Physiological Effects
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide can induce apoptosis, or programmed cell death, in cancer cells. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has also been shown to inhibit the production of various inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide in lab experiments is its ability to inhibit the growth of various bacterial strains. This makes it a potentially useful antibacterial agent. However, the synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a complex process that requires specialized equipment and skilled professionals. Additionally, the mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide. One potential area of research is the development of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide as an antibacterial agent. Another area of research is the potential use of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide involves a multi-step process that includes the condensation of 3-aminoisoindole with phenoxyacetic acid, followed by the addition of various reagents to produce the final product. The synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a complex process that requires skilled professionals and specialized equipment.
Aplicaciones Científicas De Investigación
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to have anti-inflammatory and anti-cancer properties. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.
Propiedades
Nombre del producto |
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C16H14N4O2 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20) |
Clave InChI |
YYYFPMXOLTWWHG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)


![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)


![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
